REACTION_CXSMILES
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[CH:1]1[C:6]([OH:7])=[CH:5][CH:4]=[C:3]([CH3:8])[CH:2]=1.[PH2](O)=O.ClC(C)C(O)=O.[CH2:18]=[CH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[CH3:18][CH:19]([C:1]1[CH:2]=[C:3]([CH3:8])[CH:4]=[CH:5][C:6]=1[OH:7])[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1
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Name
|
|
Quantity
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32 g
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Type
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reactant
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Smiles
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C1=CC(=CC=C1O)C
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[PH2](=O)O
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Name
|
|
Quantity
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6 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)O)C
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Name
|
|
Quantity
|
36 g
|
Type
|
reactant
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Smiles
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C=CC1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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product
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Smiles
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CC(C1=CC=CC=C1)C1=C(C=CC(=C1)C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |